Dichlorodiphenylmethane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37425. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

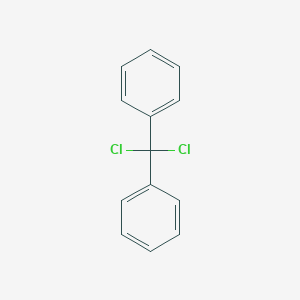

Structure

3D Structure

属性

IUPAC Name |

[dichloro(phenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTDDWCXQQYKGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062148 | |

| Record name | Benzene, 1,1'-(dichloromethylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-90-3 | |

| Record name | Dichlorodiphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorodiphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorodiphenylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(dichloromethylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-(dichloromethylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(diphenyl)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORODIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81FEZ29AK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Dichlorodiphenylmethane from Benzophenone and Phosphorus Pentachloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of dichlorodiphenylmethane from benzophenone (B1666685) and phosphorus pentachloride (PCl₅). This reaction is a classic example of the conversion of a carbonyl group to a geminal dichloride, a transformation of significant utility in organic synthesis. This document outlines the reaction mechanism, detailed experimental protocols, and key quantitative data to facilitate its application in a laboratory setting.

Reaction Overview

The reaction of benzophenone with phosphorus pentachloride results in the substitution of the carbonyl oxygen with two chlorine atoms, yielding this compound and phosphorus oxychloride (POCl₃) as a byproduct.[1] The overall reaction is represented as follows:

(C₆H₅)₂CO + PCl₅ → (C₆H₅)₂CCl₂ + POCl₃[1]

This transformation is a robust method for the synthesis of geminal dichlorides from ketones.[2] The phosphorus pentachloride acts as a chlorinating agent, effectively replacing the C=O bond with two C-Cl bonds.

Proposed Reaction Mechanism

The conversion of benzophenone to this compound by PCl₅ is believed to proceed through a multi-step mechanism. The initial step involves the nucleophilic attack of the carbonyl oxygen of benzophenone on the electrophilic phosphorus atom of PCl₅. This is followed by a series of intramolecular rearrangements and elimination steps to yield the final this compound product and the byproduct, phosphorus oxychloride.

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocols

Several protocols for the synthesis of this compound and related compounds have been reported. Below are detailed methodologies based on established procedures.

General Laboratory-Scale Synthesis

This protocol is adapted from a procedure for the synthesis of this compound.[3]

Materials:

-

Benzophenone

-

Phosphorus pentachloride (PCl₅)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Distillation apparatus for vacuum distillation

Procedure:

-

In a round-bottom flask, thoroughly mix benzophenone and phosphorus pentachloride.

-

Fit the flask with a reflux condenser to prevent the escape of volatile components.

-

Heat the reaction mixture in an oil bath.

-

Maintain the reaction at the specified temperature for several hours to ensure complete conversion.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude this compound can be purified by fractional distillation under vacuum.[3]

Synthesis of a Related Compound: 1-Chloro-2-[dichloro(phenyl)methyl]benzene

The following protocol for a structurally similar compound provides additional insight into reaction conditions and work-up procedures that can be adapted for this compound.[4][5]

Procedure:

-

Dissolve 2-chlorobenzophenone (B131818) in a suitable solvent such as dichloroethane.

-

Slowly add powdered phosphorus pentachloride to the solution in portions.

-

Heat the reaction mixture to reflux and maintain for 10-15 hours.

-

Monitor the reaction progress using an appropriate analytical method (e.g., TLC or GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into an ice-water mixture with vigorous stirring to hydrolyze any unreacted PCl₅ and the POCl₃ byproduct. This step is exothermic and will release HCl gas, so it must be performed in a well-ventilated fume hood.

-

Transfer the quenched mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer multiple times with water to remove any remaining water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Further purification can be achieved by vacuum distillation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from various reported methodologies for the reaction of a ketone with PCl₅. This allows for easy comparison of different reaction conditions.

| Parameter | Method 1[3] | Method 2 (Adapted from[5]) |

| Starting Ketone | Benzophenone | 2-Chlorobenzophenone |

| Solvent | None (Neat) | Dichloroethane |

| Molar Ratio (PCl₅ : Ketone) | 1.67 : 1 (by weight) | 1.05 - 1.2 : 1 |

| Temperature (°C) | 220-240 | 85-90 (Reflux) |

| Reaction Time (hours) | 4 | 10-15 |

| Purification | Fractional vacuum distillation | Vacuum distillation |

| Boiling Point of Product | 193 °C at 30 mmHg | Not specified |

Experimental Workflow

The logical flow of the synthesis and purification process is illustrated in the diagram below.

Caption: General experimental workflow for this compound synthesis.

Safety Considerations

-

Phosphorus pentachloride (PCl₅) is highly corrosive and reacts violently with water, releasing hydrochloric acid (HCl) gas.[1] It should be handled with extreme care in a dry, well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

-

The quenching process is highly exothermic and releases HCl gas. It should be performed slowly and with efficient stirring in an ice bath.

-

Vacuum distillation should be conducted with appropriate safety screens and behind a blast shield.

Conclusion

The synthesis of this compound from benzophenone and phosphorus pentachloride is a well-established and effective method for producing geminal dichlorides. By carefully controlling the reaction conditions and following proper safety protocols, this procedure can be reliably performed in a laboratory setting. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dichlorodiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiphenylmethane, also known as benzophenone (B1666685) dichloride, is a geminal dihalide with the chemical formula (C₆H₅)₂CCl₂. This organochlorine compound serves as a significant intermediate in organic synthesis, finding applications in the preparation of various derivatives and as a precursor in the synthesis of other valuable molecules. Its reactivity, particularly at the dichloromethyl carbon, makes it a subject of interest for a variety of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and detailed data analysis to support researchers and professionals in the fields of chemistry and drug development.

Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] A summary of its key physical properties is presented in the table below. It is important to note that there are some discrepancies in the reported melting point in the literature, with some sources incorrectly citing the boiling point as the melting point. However, its classification as a liquid at standard conditions clarifies that its melting point is below ambient temperature.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀Cl₂ | [2] |

| Molecular Weight | 237.12 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 305 °C (lit.) | [3] |

| 166 °C at 18 mmHg | ||

| Density | 1.235 g/mL at 25 °C (lit.) | |

| Refractive Index (n₂₀/D) | 1.605 (lit.) | |

| Solubility | Soluble in ether, benzene (B151609), ethanol, and toluene. Reacts with water. Sparingly soluble in benzene and slightly soluble in chloroform. | [1] |

| Flash Point | >112 °C (>230 °F) | [4] |

Chemical Properties and Reactivity

This compound is a reactive compound, primarily due to the presence of the two chlorine atoms on the same carbon. This structural feature makes the carbon atom highly electrophilic and susceptible to nucleophilic attack.

Hydrolysis: The most notable chemical property of this compound is its sensitivity to moisture. It readily undergoes hydrolysis in the presence of water to form benzophenone.[5] This reaction is a classic example of a nucleophilic substitution at a saturated carbon, proceeding through a carbocation intermediate stabilized by the two phenyl groups.

Stability: The compound is sensitive to moisture and should be stored in a dry environment to prevent decomposition.[6] Stability studies are crucial to determine its shelf-life and appropriate storage conditions, especially when it is used as a starting material in multi-step syntheses.

Synthesis: this compound can be synthesized by the reaction of benzophenone with phosphorus pentachloride.[5] This reaction involves the conversion of the carbonyl group of benzophenone into a geminal dichloride.

Spectral Data Analysis

The structural features of this compound can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple. The primary signals would arise from the aromatic protons of the two phenyl groups. These protons would likely appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The integration of this multiplet would correspond to 10 protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide more detailed structural information. Key expected signals include:

-

A signal for the dichloromethyl carbon, which would be significantly downfield due to the electron-withdrawing effect of the two chlorine atoms.

-

Signals for the aromatic carbons. The ipso-carbon (the carbon attached to the dichloromethyl group) would have a distinct chemical shift. The other aromatic carbons would appear in the typical aromatic region (around δ 120-140 ppm). Due to symmetry, fewer than 6 signals may be observed for the aromatic carbons of each ring.

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight (237.12). Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion peak would be characteristic, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1. Common fragmentation patterns would involve the loss of chlorine atoms (M-Cl) and the formation of the stable diphenylmethyl cation.[7]

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:

-

C-H stretching vibrations of the aromatic rings (above 3000 cm⁻¹).

-

C=C stretching vibrations of the aromatic rings (in the 1600-1450 cm⁻¹ region).

-

C-Cl stretching vibrations, which typically appear in the fingerprint region (below 800 cm⁻¹).[8]

Experimental Protocols

Synthesis of this compound from Benzophenone

This protocol is adapted from established methods for the chlorination of ketones using phosphorus pentachloride.[9]

Materials:

-

Benzophenone

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous 1,2-dichloroethane (B1671644) (or another suitable inert solvent)

-

Ice-water bath

-

Round-bottom flask with a reflux condenser and a gas outlet

-

Stirring apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet to vent HCl gas.

-

Dissolve benzophenone in anhydrous 1,2-dichloroethane in the flask.

-

Cool the solution in an ice-water bath.

-

Slowly add phosphorus pentachloride in portions to the stirred solution. The molar ratio of PCl₅ to benzophenone should be approximately 1.1:1.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into an ice-water mixture to hydrolyze the excess PCl₅ and the byproduct POCl₃.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by vacuum distillation.

Determination of Solubility

This protocol outlines a general method for determining the qualitative and semi-quantitative solubility of this compound in various organic solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, benzene, chloroform, ether)

-

Small test tubes or vials

-

Vortex mixer

-

Graduated pipettes or syringes

Procedure:

-

Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Add a small, known volume (e.g., 1 mL) of each solvent to its respective test tube.

-

To each test tube, add a small, measured amount of this compound (e.g., 10 µL or a small drop).

-

Vortex each tube for 30 seconds to facilitate dissolution.

-

Visually inspect each tube for the presence of an undissolved phase. If the this compound has completely dissolved, it is considered soluble.

-

For a semi-quantitative estimation, continue adding known increments of this compound to the tubes where it has dissolved, vortexing after each addition, until a saturated solution is formed (i.e., undissolved solute remains). Record the total amount of solute added to reach saturation.

Monitoring Hydrolysis by IR Spectroscopy

This protocol describes a method to monitor the hydrolysis of this compound to benzophenone using IR spectroscopy.

Materials:

-

This compound

-

A suitable solvent that is transparent in the IR region of interest (e.g., chloroform)

-

Water

-

FTIR spectrometer with a liquid cell

-

Small reaction vial

Procedure:

-

Prepare a solution of this compound in the chosen solvent.

-

Record the initial IR spectrum of the solution. Note the characteristic peaks for this compound.

-

Add a small amount of water to the solution in the reaction vial and start a timer.

-

At regular time intervals, withdraw a small aliquot of the reaction mixture and record its IR spectrum.

-

Monitor the disappearance of the characteristic peaks of this compound and the appearance of the characteristic carbonyl (C=O) stretch of benzophenone (typically around 1665 cm⁻¹).

-

Plot the absorbance of the benzophenone carbonyl peak as a function of time to obtain a kinetic profile of the hydrolysis reaction.

Visualizations

Caption: Synthesis of this compound from Benzophenone.

Caption: Hydrolysis of this compound.

Caption: Experimental Workflow for Solubility Determination.

References

- 1. Diphenyldichloromethane price,buy Diphenyldichloromethane - chemicalbook [chemicalbook.com]

- 2. This compound | C13H10Cl2 | CID 16327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:2051-90-3 | Chemsrc [chemsrc.com]

- 4. L20445.14 [thermofisher.com]

- 5. Diphenyldichloromethane - Wikipedia [en.wikipedia.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

Spectroscopic Profile of Dichlorodiphenylmethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dichlorodiphenylmethane, a compound of interest in organic synthesis and pharmaceutical research. This document compiles key analytical data including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to facilitate its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for this compound, providing a quantitative basis for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 - 7.60 | Multiplet | 10H | Aromatic protons (C₆H₅) |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 83.4 | Quaternary Carbon (C(Cl)₂) |

| 127.9 | Aromatic CH |

| 128.8 | Aromatic CH |

| 129.7 | Aromatic CH |

| 141.2 | Aromatic C (ipso) |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Medium | Aromatic C-H stretch |

| 1595, 1490, 1450 | Strong | Aromatic C=C ring stretch |

| 840 | Strong | C-Cl stretch |

| 770, 695 | Strong | Aromatic C-H out-of-plane bend |

Sample Preparation: Neat, between NaCl plates

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 236 | 15 | [M]⁺ (with ³⁵Cl₂) |

| 238 | 10 | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |

| 240 | 1.5 | [M+4]⁺ (with ³⁷Cl₂) |

| 201 | 100 | [M-Cl]⁺ |

| 165 | 80 | [M-2Cl-H]⁺ (Benzhydryl cation) |

| 166 | 20 | [M-2Cl]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of approximately 10-20 mg of this compound was dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition :

-

The ¹H NMR spectrum was recorded on a 400 MHz spectrometer.

-

A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.

-

The spectral width was set to cover a range of -2 to 12 ppm.

-

-

¹³C NMR Acquisition :

-

The ¹³C NMR spectrum was recorded on the same spectrometer at a frequency of 100 MHz.

-

The spectrum was acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment.

-

A larger number of scans were necessary due to the low natural abundance of the ¹³C isotope.

-

The spectral width was set from 0 to 200 ppm.

-

-

Data Processing : The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation : A drop of neat liquid this compound was placed between two sodium chloride (NaCl) plates to form a thin film.

-

Data Acquisition :

-

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the clean NaCl plates was recorded first.

-

The sample spectrum was then recorded from 4000 to 600 cm⁻¹.

-

Typically, 16 or 32 scans were co-added to improve the signal-to-noise ratio.

-

-

Data Processing : The final spectrum was generated by taking the ratio of the sample spectrum to the background spectrum, and the data was presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction : A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) was introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization : Electron Ionization (EI) was used, with the electron energy set to 70 eV.

-

Mass Analysis : The resulting ions were separated by a quadrupole mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection : An electron multiplier detector was used to record the abundance of each ion.

-

Data Analysis : The mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) was used to confirm the presence of two chlorine atoms in the molecule and its fragments.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

A Technical Guide to Dichlorodiphenylmethane: Synonyms, Properties, and Synthesis

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on Dichlorodiphenylmethane. The guide focuses on its common synonyms in scientific literature, its key physicochemical properties, and a detailed experimental protocol for its synthesis.

Common Synonyms in Literature

In scientific literature and chemical databases, this compound, specifically the geminal isomer with CAS Registry Number 2051-90-3, is known by several names. A thorough understanding of these synonyms is essential for comprehensive literature and database searches.

The most frequently encountered synonyms for this compound include:

-

alpha,alpha-Dichlorodiphenylmethane[1]

-

Benzophenone (B1666685) dichloride[1][2]

-

[Dichloro(phenyl)methyl]benzene[1]

It is critical to differentiate the geminal isomer from other isomers like 4,4'-Dichlorodiphenylmethane (CAS RN: 101-76-8), which possesses a distinct chemical structure and different physical properties.[6]

Physicochemical Properties

For ease of comparison and reference, the key physicochemical properties of this compound (CAS RN: 2051-90-3) are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₀Cl₂ | [1][2][7] |

| Molecular Weight | 237.12 g/mol | [1][2][7] |

| Appearance | Slightly yellow liquid or colorless solid | [3] |

| Boiling Point | 305 °C (lit.) | [2][8] |

| 193 °C @ 30 mmHg | [9] | |

| 164-167 °C @ 12 Torr | [4] | |

| Melting Point | 146 to 150 °C (decomposes) | [3] |

| Density | 1.235 g/mL at 25 °C (lit.) | [2][3][8] |

| Refractive Index | n20/D 1.605 (lit.) | [2] |

| Flash Point | >230 °F (>110 °C) | [2][8] |

| Solubility | Soluble in ether, benzene, ethanol, and toluene; reacts with water. | [10] |

Experimental Protocols

Synthesis of this compound from Benzophenone

One of the common laboratory methods for the preparation of this compound involves the reaction of benzophenone with phosphorus pentachloride.[3][9]

Materials:

-

Benzophenone (24 g)

-

Phosphorus pentachloride (40 g)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Oil bath with a magnetic stirrer and heating capabilities

-

Vacuum distillation apparatus

Procedure:

-

In a round-bottom flask, combine 24 g of benzophenone with 40 g of phosphorus pentachloride.

-

Fit the flask with a reflux condenser.

-

Heat the mixture in an oil bath to a temperature range of 220-240 °C.

-

Maintain the reaction under reflux at this temperature for 4 hours.[9]

-

Upon completion, allow the reaction mixture to cool to ambient temperature.

-

The resulting crude product is then subjected to purification via fractional distillation under reduced pressure.

-

The purified this compound is collected as the fraction boiling at 193 °C under a pressure of 30 mmHg.[9]

Chemical Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications and Biological Relevance

This compound is primarily utilized as a precursor in the synthesis of other organic molecules.[3] It has been identified as a degradation product of certain organochlorine insecticides, including Dicofol and DDT.[5] Furthermore, it finds application as a catalyst in the photodegradation of plastics.[5] The existing scientific literature does not prominently feature this compound in specific biological signaling pathways; its main relevance lies within the domains of synthetic organic chemistry and materials science.

References

- 1. This compound | C13H10Cl2 | CID 16327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. α,α-二氯二苯甲烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Diphenyldichloromethane - Wikipedia [en.wikipedia.org]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 4,4'-Dichlorodiphenylmethane | C13H10Cl2 | CID 7576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 2051-90-3 | Benchchem [benchchem.com]

- 8. This compound | CAS#:2051-90-3 | Chemsrc [chemsrc.com]

- 9. prepchem.com [prepchem.com]

- 10. alpha,alpha-Dichlorodiphenylmethane, 97% | Fisher Scientific [fishersci.ca]

Dichlorodiphenylmethane: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dichlorodiphenylmethane, a geminal dihalide, serves as a pivotal precursor in a variety of organic transformations, enabling the synthesis of a wide array of valuable molecules ranging from commodity chemicals to complex bioactive compounds and polymers. Its reactivity, centered around the dichloromethylidene group, allows for facile conversion into carbonyls, alkenes, and participation in carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the synthetic utility of this compound, complete with detailed experimental protocols, quantitative data, and mechanistic insights.

Chemical and Physical Properties

This compound, with the chemical formula (C₆H₅)₂CCl₂, is a colorless to slightly yellow liquid at room temperature.[1] A summary of its key physical and spectroscopic properties is presented below.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₀Cl₂ | [2] |

| Molecular Weight | 237.12 g/mol | [1] |

| CAS Number | 2051-90-3 | [3] |

| Boiling Point | 305 °C (lit.) | [1] |

| Density | 1.235 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.605 (lit.) | [1] |

| ¹H NMR (CDCl₃) | δ ~7.3-7.5 ppm (m, 10H) | [2] |

| ¹³C NMR (CDCl₃) | δ ~83.1 (CCl₂), 127.5, 128.6, 130.2, 140.2 ppm | [2] |

| IR Spectrum (neat) | Major peaks around 3060, 1490, 1450, 760, 690 cm⁻¹ | [4] |

| Mass Spectrum (EI) | m/z 236 (M⁺), 201, 165 | [2] |

Core Synthetic Applications

This compound is a versatile building block for several key classes of organic compounds. The following sections detail its application in the synthesis of benzophenones, tetraphenylethylenes, and its role in Friedel-Crafts alkylations.

Synthesis of Benzophenones via Hydrolysis

One of the most fundamental transformations of this compound is its hydrolysis to benzophenone (B1666685). This reaction provides a straightforward route to a wide range of substituted benzophenones, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and photoinitiators.

Experimental Protocol: Hydrolysis of this compound to Benzophenone

This protocol outlines the hydrolysis of this compound to benzophenone.

Materials:

-

This compound

-

Water

-

A suitable solvent (e.g., acetone (B3395972) or ethanol)

-

Sodium carbonate (optional, for neutralization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable solvent.

-

Add an excess of water to the solution.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If acidic conditions persist, neutralize the mixture with a mild base such as sodium carbonate.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

The crude benzophenone can be purified by recrystallization or column chromatography.

Table 2: Representative Yields for the Synthesis of Benzophenones from Dichlorodiphenylmethanes

| Substrate | Product | Reaction Conditions | Yield (%) | Reference(s) |

| This compound | Benzophenone | H₂O, reflux | 80-89 | [5] |

| 4,4'-Dichlorothis compound | 4,4'-Dichlorobenzophenone | H₂O, acid catalyst | Not specified | - |

Synthesis of Tetraphenylethylene (B103901) via Reductive Coupling

This compound serves as a key precursor for the synthesis of tetraphenylethylene and its derivatives. These compounds are of significant interest due to their aggregation-induced emission (AIE) properties, making them valuable in materials science for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and bioimaging. The synthesis typically involves a reductive coupling reaction mediated by a metal.

Experimental Protocol: Synthesis of Tetraphenylethylene from this compound

This protocol describes the synthesis of tetraphenylethylene via reductive coupling of this compound using copper bronze.

Materials:

-

This compound

-

Copper bronze

-

Anhydrous benzene (B151609) or toluene

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser, suspend copper bronze in anhydrous benzene or toluene.

-

Add a solution of this compound in the same solvent to the suspension.

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter to remove the copper salts.

-

Wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

The crude tetraphenylethylene can be purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform).

Table 3: Yields for the Synthesis of Tetraphenylethylene from this compound

| Reducing Agent | Solvent | Temperature | Yield (%) | Reference(s) |

| Copper | Benzene | Reflux | ~70-80 | - |

| Zinc | Not specified | Not specified | Not specified | - |

Friedel-Crafts Alkylation Reactions

This compound can act as an electrophile in Friedel-Crafts alkylation reactions with electron-rich aromatic compounds. The reaction, typically catalyzed by a Lewis acid such as aluminum chloride, results in the formation of triarylmethanes. This methodology is particularly useful for the synthesis of dye molecules and functional polymers.

Experimental Protocol: Friedel-Crafts Alkylation of Anisole (B1667542) with this compound

This protocol provides a general procedure for the Friedel-Crafts alkylation of an activated arene, such as anisole, with this compound.

Materials:

-

This compound

-

Anisole

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound and anisole in anhydrous DCM via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Applications in Specialized Synthesis

Beyond these core reactions, this compound and its derivatives are employed in the synthesis of specialized targets, including solid-phase synthesis resins and as monomers for polymerization.

Precursor to 2-Chlorotrityl Chloride Resin

While not a direct reaction of this compound itself, the structurally related 1-chloro-2-[dichloro(phenyl)methyl]benzene (B132048) is a key precursor in the synthesis of 2-chlorotrityl chloride (2-CTC) resin.[6] This highlights the utility of the dichloromethylphenyl moiety in creating valuable tools for organic synthesis. The 2-CTC resin is widely used in solid-phase peptide synthesis (SPPS) due to the mild acidic conditions required for cleavage of the synthesized peptide.[6]

Monomer for Polymer Synthesis

This compound and its derivatives can serve as monomers in polymerization reactions. For instance, 3,3′-dichloro-4,4′-diaminodiphenylmethane is used in the synthesis of benzoxazine (B1645224) monomers, which can then be thermally cured to produce polybenzoxazines.[7] These polymers exhibit high thermal stability and fire resistance, making them suitable for applications in high-performance materials.[7]

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[2][4] It is also harmful if swallowed or inhaled. Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid contact with moisture, as it can hydrolyze to release hydrogen chloride gas.[4] Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[2] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[2]

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its ability to be readily converted into benzophenones and tetraphenylethylenes, coupled with its utility in Friedel-Crafts reactions, provides access to a diverse range of molecular architectures. The applications of this compound and its derivatives continue to expand, particularly in the fields of materials science and medicinal chemistry. A thorough understanding of its reactivity and handling requirements is essential for its safe and effective use in the laboratory.

References

- 1. α,α-ジクロロジフェニルメタン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C13H10Cl2 | CID 16327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Diphenyldichloromethane(2051-90-3) IR Spectrum [chemicalbook.com]

- 5. Diphenylmethane(101-81-5) 13C NMR spectrum [chemicalbook.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031548) [hmdb.ca]

- 7. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Historical context of Dichlorodiphenylmethane in chemical research

An In-depth Technical Guide to the Historical Context of Dichlorodiphenylmethane in Chemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DCDPM), also known as benzophenone (B1666685) dichloride, is a geminal dihalide with the chemical formula (C₆H₅)₂CCl₂. Historically, its significance in chemical research has evolved considerably. Initially investigated in the context of pesticide development, particularly due to its structural relationship with Dichlorodiphenyltrichloroethane (DDT), its role has expanded over time.[1] Today, DCDPM is recognized as a versatile intermediate and reagent in organic synthesis, crucial for creating a range of molecules, including dyes and pharmaceuticals.[1] This guide provides a technical overview of its historical context, physicochemical properties, synthesis protocols, and key applications, offering a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Historical Context and Evolution of Research

The study of this compound is historically intertwined with the development of organochlorine pesticides.[1] It serves as both a precursor in the synthesis of certain insecticides and as a degradation product of others, such as Dicofol and DDT.[1][2] Early research was predominantly focused on establishing viable synthetic routes to the compound.[1]

As synthetic chemistry advanced, the focus of research shifted from its role in pesticides to its utility as a versatile building block in broader organic synthesis. It is now recognized as a valuable precursor for synthesizing various organic compounds.[1] For example, it can be hydrolyzed to produce benzophenone or used in reductive dehalogenation reactions to form tetraphenylethylene.[1] Its application extends to the pharmaceutical industry, where derivatives like 4,4'-dichlorobenzhydryl chloride are key reactants in synthesizing antihistamines such as Meclizine.[1] More recent studies have explored its use as a chlorinating agent in one-pot syntheses of esters and amides under mild conditions.[1]

Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of this compound are fundamental to its application in research and synthesis. This data is summarized below.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀Cl₂ | [1][3] |

| Molecular Weight | 237.12 g/mol | [1][4] |

| CAS Number | 2051-90-3 | [4] |

| Appearance | Clear colorless to yellow liquid | [5] |

| Density | 1.235 g/mL at 25 °C | [4] |

| Boiling Point | 305 °C | [1][4] |

| Refractive Index | n20/D 1.605 | [4] |

| Flash Point | 110 °C (closed cup) | |

| InChI Key | OPTDDWCXQQYKGU-UHFFFAOYSA-N | [4] |

Table 2: Spectroscopic Data Identifiers

| Spectrum Type | Available Data Source(s) |

| Mass Spectrometry (GC-MS) | NIST Mass Spectrometry Data Center[3] |

| FTIR Spectra | Aldrich Chemical Company, Inc.[3] |

| ¹H NMR Spectra | Sigma-Aldrich Co. LLC.[3] |

| Raman Spectra | Bio-Rad Laboratories, Inc., Alfa Aesar[3] |

Key Experimental Protocols

The synthesis of this compound has historically been achieved through several established methods. The protocols outlined below are representative of these foundational techniques.

Synthesis from Benzophenone and Phosphorus Pentachloride

One of the earliest methods involves the reaction of benzophenone with phosphorus pentachloride (PCl₅).[1] In this reaction, the oxygen atom of the benzophenone's carbonyl group is replaced by two chlorine atoms.

-

Reaction: (C₆H₅)₂CO + PCl₅ → (C₆H₅)₂CCl₂ + POCl₃

-

Methodology:

-

Benzophenone is mixed with an equimolar amount of phosphorus pentachloride.

-

The mixture is gently heated. The reaction is typically performed without a solvent.

-

The reaction proceeds with the evolution of phosphoryl chloride (POCl₃) as a byproduct.

-

Upon completion, the reaction mixture is distilled under reduced pressure to isolate the this compound product.

-

Synthesis via Friedel-Crafts Reaction

A common and scalable method is the Friedel-Crafts alkylation of benzene (B151609) with carbon tetrachloride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[1]

-

Reaction: 2 C₆H₆ + CCl₄ --(AlCl₃)--> (C₆H₅)₂CCl₂ + 2 HCl

-

Methodology:

-

Anhydrous aluminum chloride is suspended in a flask containing an excess of dry benzene, which serves as both reactant and solvent.

-

The suspension is cooled in an ice bath.

-

Carbon tetrachloride is added dropwise to the stirred suspension while maintaining a low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the evolution of hydrogen chloride gas ceases.

-

The mixture is then carefully poured onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, washed with water and a mild base (e.g., sodium bicarbonate solution), and then dried over an anhydrous salt (e.g., MgSO₄).

-

The excess benzene is removed by distillation, and the remaining this compound is purified by vacuum distillation.

-

Caption: Friedel-Crafts synthesis of this compound.

Applications in Chemical Synthesis

This compound's utility is demonstrated by its role as an intermediate in the production of various chemical compounds and its connection to globally significant pesticides.

Precursor to Pesticides and Degradation Product

DCDPM is structurally related to DDT and has been used as an intermediate in its production.[1] It is also a known degradation product of polychloroaromatic insecticides like Dicofol, which highlights its environmental relevance in the context of pesticide persistence and breakdown pathways.[1][2]

Caption: Relationship of DCDPM to DDT synthesis and degradation.

Intermediate in Organic Synthesis

DCDPM is a valuable intermediate for synthesizing other important organic molecules.[1]

-

Benzophenone Synthesis: It can be readily hydrolyzed to form benzophenone, a common building block and photoinitiator.

-

Meclizine Synthesis: The related compound 4,4'-dichlorobenzhydryl chloride, derived from DCDPM chemistry, is a crucial reactant for producing the antihistamine Meclizine.[1]

Conclusion

The role of this compound in chemical research has transitioned from its initial association with early pesticide chemistry to its current status as a versatile and valuable synthetic intermediate. Its well-established synthesis protocols and reactivity make it a key component in the production of pharmaceuticals, dyes, and other complex organic molecules. For researchers and drug development professionals, a thorough understanding of DCDPM's historical context, properties, and synthetic utility provides a strong foundation for its application in modern chemical innovation.

References

An In-depth Technical Guide to the Friedel-Crafts Alkylation of Benzene with Carbon Tetrachloride to Yield Dichlorodiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts alkylation of benzene (B151609) with carbon tetrachloride stands as a significant transformation in organic synthesis, providing a direct route to dichlorodiphenylmethane, a valuable precursor for various chemical entities. This technical guide delves into the core principles of this reaction, offering a comprehensive overview of its mechanism, optimized experimental protocols, and critical parameters influencing its outcome. Through a detailed examination of the reaction pathway and a summary of key data, this document aims to equip researchers and professionals in drug development and chemical sciences with the necessary knowledge to effectively utilize and control this important synthetic method.

Introduction

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, represents a cornerstone of aromatic chemistry, enabling the formation of carbon-carbon bonds to an aromatic ring. The alkylation of benzene with carbon tetrachloride is a classic example of this reaction class, proceeding via a stepwise electrophilic aromatic substitution mechanism to yield this compound. This geminal diarylmethane is a versatile intermediate, finding applications in the synthesis of insecticides, polymers, and pharmaceutical agents.

This guide provides a detailed technical overview of this reaction, focusing on the underlying chemistry, practical experimental procedures, and the visualization of the reaction mechanism.

Reaction Mechanism and Pathway

The Friedel-Crafts alkylation of benzene with carbon tetrachloride is a two-step process, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

Step 1: Formation of the Electrophile

The reaction is initiated by the interaction of the Lewis acid catalyst with carbon tetrachloride. The aluminum chloride abstracts a chloride ion, generating a highly reactive trichloromethyl cation (a carbocation) and the tetrachloroaluminate anion.

Step 2: Electrophilic Aromatic Substitution

The trichloromethyl cation then acts as an electrophile and is attacked by the π-electrons of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A proton is subsequently abstracted from the arenium ion by the tetrachloroaluminate anion, restoring the aromaticity of the ring and regenerating the aluminum chloride catalyst, yielding trichloromethylbenzene.

Step 3: Second Friedel-Crafts Alkylation

The trichloromethylbenzene formed in the first stage can then undergo a second Friedel-Crafts reaction. The Lewis acid activates this intermediate, leading to the formation of a dichlorophenylmethyl cation. This cation then reacts with a second molecule of benzene through the same electrophilic aromatic substitution mechanism to form this compound.

The overall reaction can be summarized as follows:

2 C₆H₆ + CCl₄ + AlCl₃ → (C₆H₅)₂CCl₂ + 2 HCl

Due to the activating nature of the alkyl group, polyalkylation is a common side reaction in Friedel-Crafts alkylations. However, in this specific case, the steric hindrance and the deactivating effect of the chlorine atoms on the intermediate carbocations help to control the reaction at the this compound stage.

Below is a diagram illustrating the reaction pathway:

Data Presentation

| Catalyst | Benzene:CCl₄ Molar Ratio | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Reference |

| AlCl₃ (anhydrous) | 4:1 | 0 - 5 | 24 | 60-70 | Adapted from[1] |

| AlCl₃ (anhydrous) | Excess Benzene | Reflux | 4 - 6 | Moderate to Good | General Knowledge |

| FeCl₃ (anhydrous) | Excess Benzene | Reflux | 6 - 12 | Lower than AlCl₃ | General Knowledge |

Note: Yields are highly dependent on the purity of reagents, exclusion of moisture, and careful control of reaction temperature. The use of a large excess of benzene helps to minimize polyalkylation side products.

Experimental Protocols

The following protocol is adapted from a well-established procedure for a similar Friedel-Crafts reaction (synthesis of triphenylmethane) and is suitable for the synthesis of this compound.[1]

Materials:

-

Benzene (anhydrous)

-

Carbon tetrachloride (anhydrous)

-

Aluminum chloride (anhydrous, lump form is preferred)

-

Ice

-

Concentrated Hydrochloric Acid

-

Diethyl ether (or other suitable extraction solvent)

-

Sodium sulfate (B86663) (anhydrous) or Magnesium sulfate (anhydrous)

Equipment:

-

Round-bottom flask (appropriate size for the scale of the reaction)

-

Reflux condenser with a calcium chloride drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for purification, if necessary)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, combine anhydrous benzene (e.g., 4 moles) and anhydrous carbon tetrachloride (e.g., 1 mole).

-

Catalyst Addition: Cool the mixture in an ice bath. Carefully add anhydrous aluminum chloride (e.g., 1 mole) in portions to the stirred solution. The addition should be done slowly to control the initial exothermic reaction.

-

Reaction: After the addition of the catalyst is complete, allow the reaction mixture to stir in the ice bath for several hours and then let it slowly warm to room temperature. Continue stirring at room temperature for approximately 24 hours. The reaction mixture will become dark and viscous.

-

Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid in a large beaker. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Add a suitable organic solvent (e.g., diethyl ether) and shake well. Separate the organic layer. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent. Remove the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation.

Safety Precautions:

-

Benzene is a known carcinogen and is highly flammable. All manipulations should be carried out in a well-ventilated fume hood.

-

Carbon tetrachloride is toxic and should be handled with care in a fume hood.

-

Anhydrous aluminum chloride reacts violently with water. Ensure all glassware is scrupulously dry.

-

The reaction evolves hydrogen chloride gas, which is corrosive. The drying tube at the top of the condenser will trap most of it, but good ventilation is essential.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure for the synthesis of this compound.

Conclusion

The Friedel-Crafts alkylation of benzene with carbon tetrachloride provides an effective method for the synthesis of this compound. Understanding the reaction mechanism, optimizing reaction conditions, and adhering to rigorous experimental protocols are paramount for achieving high yields and purity. This technical guide serves as a comprehensive resource for researchers and professionals, enabling them to confidently approach this valuable synthetic transformation. Further research into more environmentally benign and efficient catalytic systems continues to be an active area of investigation, promising to enhance the utility and sustainability of this classic reaction.

References

The Versatility of Dichlorodiphenylmethane in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dichlorodiphenylmethane and its derivatives are pivotal precursors and versatile reagents in the synthesis of a range of pharmaceutical compounds. This technical guide delves into the core applications of this compound, providing an in-depth exploration of its role in the synthesis of prominent antihistamines and as a protective group strategy in complex pharmaceutical manufacturing. This document offers detailed experimental protocols, quantitative data analysis, and visual workflows to support research and development in medicinal chemistry.

Core Application: Synthesis of First-Generation Antihistamines

This compound is a key starting material for the synthesis of several first-generation antihistamines, a class of drugs that act as inverse agonists at the histamine (B1213489) H1 receptor. The diphenylmethane (B89790) scaffold is a common structural feature in many of these compounds.

Synthesis of Diphenhydramine (B27)

Diphenhydramine, widely known by its trade name Benadryl®, is a first-generation antihistamine with anticholinergic, antiemetic, and sedative properties.[1] Its synthesis prominently features the use of a diphenylmethane precursor.

The synthesis of diphenhydramine from a diphenylmethane derivative generally involves the reaction of a halodiphenylmethane with N,N-dimethylaminoethanol. Chlorodiphenylmethane (B1668796), which can be synthesized from this compound, is a common starting material for this process.

Caption: General synthetic workflow for Diphenhydramine HCl.

Batch Synthesis of Diphenhydramine from Benzhydrol (Diphenylmethanol)

Step 1: Halogenation of Benzhydrol This step involves the conversion of benzhydrol to chlorodiphenylmethane.

-

Reagents: Benzhydrol, Thionyl Chloride.

-

Procedure:

-

Dissolve benzhydrol (1 equivalent) in a suitable solvent such as dichloromethane (B109758).

-

Slowly add thionyl chloride (1.1 equivalents) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction with ice-cold water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (B86663).

-

Concentrate the organic phase under reduced pressure to obtain crude chlorodiphenylmethane, which can be used in the next step without further purification.

-

Step 2: Etherification to form Diphenhydramine This step involves the reaction of chlorodiphenylmethane with N,N-dimethylaminoethanol.

-

Reagents: Chlorodiphenylmethane, N,N-dimethylaminoethanol, a suitable base (e.g., sodium bicarbonate).

-

Procedure:

-

Dissolve chlorodiphenylmethane (1 equivalent) in a solvent such as toluene.

-

Add N,N-dimethylaminoethanol (1.2 equivalents) and sodium bicarbonate (2 equivalents).

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 6-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield diphenhydramine as an oil.

-

Step 3: Salt Formation The final step is the conversion of the diphenhydramine base to its hydrochloride salt for pharmaceutical use.

-

Reagents: Diphenhydramine base, Hydrochloric acid (in a suitable solvent like isopropanol).

-

Procedure:

-

Dissolve the crude diphenhydramine base in isopropanol (B130326).

-

Slowly add a solution of hydrochloric acid in isopropanol dropwise with stirring until the solution becomes acidic.

-

Cool the mixture in an ice bath to facilitate precipitation of diphenhydramine hydrochloride.

-

Collect the precipitate by filtration, wash with cold isopropanol, and dry under vacuum.

-

Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat transfer, safety, and scalability. The synthesis of diphenhydramine hydrochloride via continuous flow has been a subject of study, providing valuable quantitative data.

| Starting Material | Reagent | Solvent | Temperature (°C) | Residence Time | Yield (%) | Reference |

| Chlorodiphenylmethane | N,N-dimethylaminoethanol | Acetonitrile | 200 | 1 min | High (not specified) | [2] |

| Chlorodiphenylmethane | N,N-dimethylaminoethanol | None | 175 | 16 min | 86 | [3] |

| Bromodiphenylmethane | N,N-dimethylaminoethanol | N-Methyl-2-pyrrolidone (NMP) | 180 | Not specified | up to 77 | [4] |

| Chlorodiphenylmethane | N,N-dimethylaminoethanol | N-Methyl-2-pyrrolidone (NMP) | 180 | Not specified | up to 80 | [4] |

Synthesis of Pheniramine (B192746)

Pheniramine is another first-generation antihistamine of the alkylamine class. While its structure contains a diphenyl-like methane (B114726) core (phenyl and pyridyl groups attached to a central carbon), the direct synthesis from this compound is not the commonly reported route. Published synthesis methods often start from benzyl (B1604629) cyanide and 2-chloropyridine.[5][6][7]

This compound Derivatives as Protecting Groups

The benzhydryl group (diphenylmethyl), derived from this compound, serves as a valuable protecting group for various functional groups in the synthesis of complex pharmaceutical molecules. Its stability under a range of conditions and its selective removal make it a useful tool for medicinal chemists.

Caption: General workflow for using the benzhydryl protecting group.

Protection of Amines

The benzhydryl group is used to protect primary and secondary amines. The resulting N-benzhydryl amines are stable to a variety of reagents.

-

Protection Protocol:

-

Reagents: The amine to be protected, benzhydryl chloride (or bromide), a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), and a suitable solvent (e.g., dichloromethane - DCM or acetonitrile).

-

Procedure:

-

Dissolve the amine (1 equivalent) and DIPEA (1.2 equivalents) in DCM.

-

Add benzhydryl chloride (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude N-benzhydryl amine can be purified by column chromatography.[8]

-

-

-

Deprotection Conditions:

-

Acidic Cleavage: The benzhydryl group can be removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in DCM.

-

Hydrogenolysis: Catalytic hydrogenolysis (e.g., H₂, Pd/C) is also an effective method for deprotection.[9]

-

Protection of Alcohols

The hydroxyl group of alcohols can be protected as a benzhydryl ether. This is particularly useful when the alcohol's acidic proton would interfere with subsequent reactions, such as those involving organometallic reagents.

-

Protection Protocol (Williamson Ether Synthesis):

-

Reagents: The alcohol to be protected, a strong base (e.g., sodium hydride - NaH), benzhydryl chloride, and an aprotic solvent (e.g., tetrahydrofuran (B95107) - THF or dimethylformamide - DMF).

-

Procedure:

-

To a solution of the alcohol (1 equivalent) in anhydrous THF at 0 °C, add NaH (1.1 equivalents) portion-wise.

-

Stir the mixture for 30 minutes to allow for the formation of the alkoxide.

-

Add benzhydryl chloride (1.1 equivalents) and allow the reaction to warm to room temperature.

-

Stir for 12-16 hours.

-

Carefully quench the reaction with water and extract with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the resulting benzhydryl ether by column chromatography.[10]

-

-

-

Deprotection Conditions:

-

Hydrogenolysis: Similar to N-benzhydryl amines, benzhydryl ethers are commonly cleaved by catalytic hydrogenolysis (H₂, Pd/C) to regenerate the alcohol.[11][12]

-

Acidic Cleavage: Strong acids can also be used for deprotection, although this method is less common due to the potential for side reactions.

-

Synthesis of Other Pharmaceuticals

While the link is less direct than for diphenhydramine, diphenylmethane derivatives are precursors in the synthesis of other pharmaceuticals.

Clidinium Bromide

Clidinium bromide is a synthetic anticholinergic agent used to treat gastrointestinal disorders. Its synthesis involves the esterification of 3-quinuclidinol (B22445) with diphenylacetyl chloride (also known as chlorodiphenylacetyl chloride), a derivative of diphenylacetic acid, followed by quaternization of the nitrogen atom. While not a direct application of this compound, the core diphenylmethane structure is present in a key reagent.

Conclusion

This compound and its derivatives, particularly chlorodiphenylmethane and the benzhydryl group, are of significant importance in pharmaceutical synthesis. They serve as fundamental building blocks for the construction of the core scaffold of first-generation antihistamines like diphenhydramine. Furthermore, the benzhydryl moiety provides a robust and versatile protecting group for amines and alcohols, enabling the synthesis of complex, multi-functional pharmaceutical compounds. The continued development of synthetic methodologies, such as continuous flow processes, highlights the ongoing relevance of these classic reagents in modern drug development and manufacturing.

References

- 1. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. On the synthesis of diphenhydramine: Steady state kinetics, solvation effects, and in-situ Raman and benchtop NMR as PAT: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts - Lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. PHENIRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. Synthesis method of pheniramine maleate - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN105175318A - Synthesis method of pheniramine maleate - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. Benzyl Ethers [organic-chemistry.org]

- 11. uwindsor.ca [uwindsor.ca]

- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

An In-depth Technical Guide to the Reactivity of the Gem-Dichloro Group in Dichlorodiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiphenylmethane, a geminal dihalide, serves as a versatile synthon in organic chemistry and is a key intermediate in the synthesis of various compounds, including the widely used triphenylmethane (B1682552) dyes and the active pharmaceutical ingredient benzophenone (B1666685). Its reactivity is dominated by the presence of the two chlorine atoms attached to the same benzylic carbon, which renders the carbon atom highly electrophilic and susceptible to a range of nucleophilic substitution and elimination reactions. Understanding the nuances of the reactivity of this gem-dichloro group is paramount for its effective utilization in synthetic strategies and for comprehending its potential biological implications, particularly as it is a known degradation product of the insecticide DDT. This guide provides a comprehensive overview of the core reactivity of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Reactivity of the Gem-Dichloro Group

The primary modes of reactivity of the gem-dichloro group in this compound involve nucleophilic substitution and Friedel-Crafts reactions. The stability of the diphenylmethyl carbocation intermediate plays a crucial role in dictating the reaction pathways.

Nucleophilic Substitution (Hydrolysis)

The hydrolysis of this compound to benzophenone is a classic example of a nucleophilic substitution reaction. The reaction proceeds via a stepwise mechanism, with the first chlorine atom's departure being the rate-determining step.

Mechanism: The hydrolysis typically follows a unimolecular nucleophilic substitution (SN1) mechanism. The polar solvent assists in the heterolytic cleavage of one carbon-chlorine bond, leading to the formation of a resonance-stabilized diphenylmethyl carbocation. This carbocation is then attacked by a water molecule, followed by deprotonation to yield a hemiacetal intermediate. Subsequent elimination of HCl from the hemiacetal gives the final product, benzophenone.

Friedel-Crafts Reactions

This compound can participate in Friedel-Crafts reactions, acting as an electrophile in the presence of a Lewis acid catalyst. This allows for the introduction of the diphenylmethyl moiety onto other aromatic rings.

Mechanism: In a typical Friedel-Crafts alkylation, a Lewis acid (e.g., AlCl₃) coordinates to one of the chlorine atoms, making it a better leaving group. The resulting complex can then be attacked by an aromatic substrate, leading to the formation of a new carbon-carbon bond and the regeneration of the catalyst.

Quantitative Data

Spectroscopic Data of this compound

| Spectroscopic Technique | Parameter | Value |

| ¹H NMR (CDCl₃) | Chemical Shift (δ) | 7.30-7.50 ppm (m, 10H, Ar-H) |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | 83.1 (CCl₂), 127.5 (Ar-C), 128.6 (Ar-C), 129.7 (Ar-C), 140.2 (Ar-C, ipso) |

| Infrared (IR) | Wavenumber (cm⁻¹) | ~3060 (Ar C-H stretch), ~1495, 1450 (Ar C=C stretch), ~760, 695 (C-Cl stretch) |

| Mass Spectrometry (MS) | m/z | 236 (M⁺), 201 (M⁺ - Cl), 165 (M⁺ - 2Cl) |

Experimental Protocols

Synthesis of Benzophenone via Hydrolysis of this compound

Materials:

-

This compound

-

Water

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, standard glassware

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of acetone and water (e.g., 80:20 v/v).

-

Reflux the mixture for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude benzophenone.

-

Purify the product by recrystallization or column chromatography.

Friedel-Crafts Alkylation of Benzene (B151609) with this compound

Materials:

-

This compound

-

Anhydrous benzene (excess)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (solvent)

-

Ice bath

-

Hydrochloric acid (for workup)

-

Round-bottom flask, dropping funnel, condenser with a gas trap

Procedure:

-

Set up a flame-dried apparatus under an inert atmosphere (e.g., nitrogen or argon).

-

To a stirred suspension of anhydrous AlCl₃ (catalytic amount) in anhydrous dichloromethane in the reaction flask, add anhydrous benzene.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of this compound in anhydrous dichloromethane dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction to stir at 0 °C for a period and then warm to room temperature, monitoring by TLC.

-

Quench the reaction by carefully pouring the mixture over crushed ice and hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Relevance in Drug Development and Biological Systems

This compound and its derivatives are of interest to drug development professionals due to their structural relationship to compounds with known biological activity. For instance, the benzhydryl (diphenylmethyl) moiety is a common scaffold in various pharmaceuticals.

Furthermore, this compound is a known environmental degradation product of the insecticide dichlorodiphenyltrichloroethane (DDT). Metabolites of DDT are known to act as endocrine disruptors and can interfere with various cellular signaling pathways. While direct studies on the signaling effects of this compound are limited, its structural similarity to other DDT metabolites suggests a potential for interaction with pathways such as:

-

Estrogen Receptor (ER) Signaling: Some DDT metabolites are known to bind to estrogen receptors, leading to estrogenic or anti-estrogenic effects.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Studies have shown that DDT and its metabolites can activate the MAPK signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis.[1]

-

PI3K/AKT Pathway: There is evidence that DDT metabolites can impact the PI3K/AKT signaling pathway, a critical regulator of cell survival and growth.